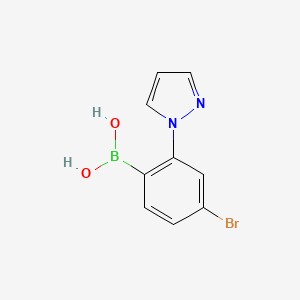
(4-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a bromine atom and a pyrazole ring attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(4-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones
Reduction: Formation of aryl boranes
Substitution: Halogen exchange or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions include substituted phenylboronic acids, phenols, and aryl boranes, depending on the reaction conditions and reagents used.
科学研究应用
(4-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential as an anticancer agent and in the development of new therapeutic drugs.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
作用机制
The mechanism of action of (4-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
相似化合物的比较
Similar Compounds
(4-(1H-Pyrazol-1-yl)phenyl)boronic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Bromo-4-(1H-pyrazol-1-yl)phenylboronic acid: Similar structure but with different substitution pattern, leading to variations in chemical properties and applications.
Uniqueness
(4-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both the bromine atom and the pyrazole ring, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.
属性
分子式 |
C9H8BBrN2O2 |
|---|---|
分子量 |
266.89 g/mol |
IUPAC 名称 |
(4-bromo-2-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BBrN2O2/c11-7-2-3-8(10(14)15)9(6-7)13-5-1-4-12-13/h1-6,14-15H |
InChI 键 |
SQQPXBSLDYZRIK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)Br)N2C=CC=N2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-ethyl-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14086022.png)
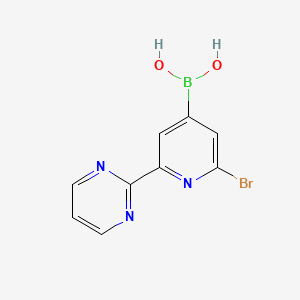
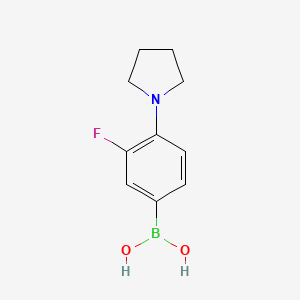
![Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate](/img/structure/B14086037.png)
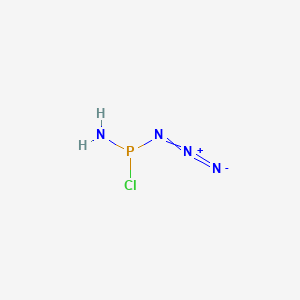
![4-Hydrazineyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14086053.png)
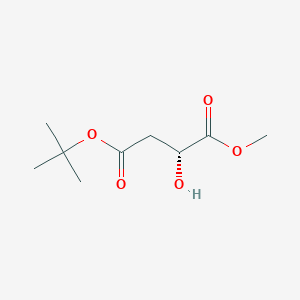
![4-{(1Z)-N-[4-(4-chlorobenzyl)piperazin-1-yl]ethanimidoyl}phenol](/img/structure/B14086066.png)
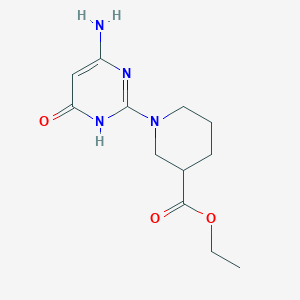
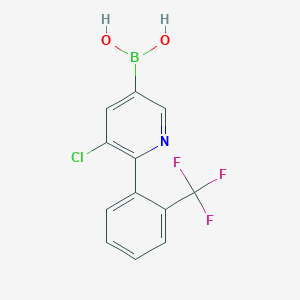
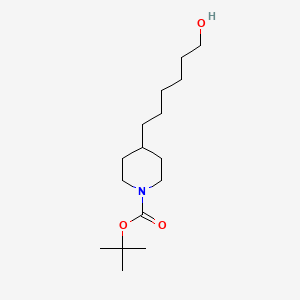
![7-Bromo-1-(3-chlorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086098.png)
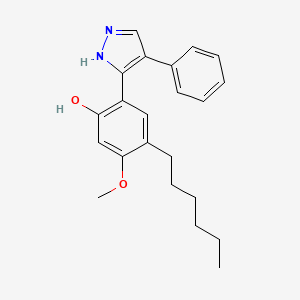
![7-Bromo-1-(4-chlorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086124.png)
